molecular formula C13H12FNO B2895632 4-(3-Fluoro-benzyloxy)-phenylamine CAS No. 202197-25-9

4-(3-Fluoro-benzyloxy)-phenylamine

Cat. No.: B2895632
CAS No.: 202197-25-9
M. Wt: 217.243
InChI Key: LMKDKHDGVBPEKI-UHFFFAOYSA-N
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Description

Chemical Name: 4-(3-Fluoro-benzyloxy)-phenylamine CAS No.: 202197-25-9 Molecular Formula: C₁₃H₁₂FNO Molecular Weight: 217.24 g/mol Synonyms: 4-[(3-fluorophenyl)methoxy]aniline, 4-(3-fluorobenzyloxy)aniline .

This compound is a substituted aniline derivative featuring a benzyloxy group at the para-position of the phenylamine core, with a fluorine atom at the meta-position of the benzyl moiety. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound is synthesized via nucleophilic substitution or coupling reactions under mild conditions, with high-purity yields reported in literature .

Properties

IUPAC Name

4-[(3-fluorophenyl)methoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKDKHDGVBPEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluoro-benzyloxy)-phenylamine typically involves the reaction of 4-hydroxybenzaldehyde with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluoro-benzyloxy)-phenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(3-Fluoro-benzyloxy)-phenylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-benzyloxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity for these targets, potentially leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of phenylamine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-(3-Fluoro-benzyloxy)-phenylamine with structurally related compounds:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Applications/Activities Reference
This compound 3-Fluoro-benzyloxy at para-position 217.24 Pharmaceutical intermediate
4-(3,5-Dichloro-phenoxy)-phenylamine 3,5-Dichloro-phenoxy at para-position 283.13 Pesticide intermediate
(3,4-Dimethyl)phenylamine 3,4-Dimethyl substitution 135.21 Nrf2 transcription activation
4-(4-Methyl-piperazin-1-ylmethyl)phenylamine Piperazinylmethyl at para-position 219.30 Chemical intermediate for drug R&D
3-Chloro-4-(3-fluorobenzyloxy)-aniline 3-Fluoro-benzyloxy and 3-Cl substitution 251.69 Specialty chemical synthesis
Key Observations :
  • Electronic Effects : The 3-fluoro group in this compound introduces moderate electron-withdrawing effects, enhancing stability in electrophilic substitution reactions compared to electron-donating substituents (e.g., methyl groups in (3,4-Dimethyl)phenylamine) .
  • Bioactivity: Disubstituted phenylamines like (3,4-Dimethyl)phenylamine exhibit potent Nrf2 transcription activation due to enhanced electron density, whereas mono-substituted derivatives like this compound may prioritize synthetic versatility over intrinsic bioactivity .
  • Steric Hindrance : Bulky substituents (e.g., piperazinylmethyl in 4-(4-Methyl-piperazin-1-ylmethyl)phenylamine) reduce reactivity in coupling reactions compared to smaller groups like benzyloxy .
Key Observations :
  • Efficiency: this compound is synthesized with >85% yield under mild conditions, outperforming the lower yields of Ullmann coupling used for dichloro-phenoxy analogues .
  • Scalability : The use of DMF and K₂CO₃ in nucleophilic substitution allows for scalable production, whereas Cu-mediated couplings (e.g., Ullmann) face limitations in catalyst cost and purification .

Biological Activity

4-(3-Fluoro-benzyloxy)-phenylamine, a compound featuring a phenylamine structure with a 3-fluorobenzyloxy substituent, has garnered attention due to its potential biological activities. The incorporation of fluorine enhances the lipophilicity of the molecule, which may significantly influence its interactions with biological targets and overall pharmacological profile.

The molecular formula of this compound is C13H12FNOC_{13}H_{12}FNO. The presence of the fluorine atom is crucial as it modifies the electronic properties of the compound, potentially affecting its binding affinity to various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in pharmacology. Its structure suggests possible interactions with key biological pathways, including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : Some analogs have shown promise in reducing inflammation markers, indicating potential use in treating inflammatory diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in drug metabolism, which could affect the pharmacokinetics of co-administered drugs.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound is believed to confer distinct pharmacological properties compared to structurally similar compounds. A comparative analysis is presented below:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
4-(Chloro-benzenesulfonyl)-phenylamineCHClNContains a sulfonamide groupStronger electron-withdrawing effect due to sulfonamide
4-(Methoxy)-phenylamineCHNOContains a methoxy groupLess polar than the fluorinated version
3-Chloro-4-(benzyloxy)-anilineCHClNContains chlorine instead of fluorineDifferent electronic properties affecting reactivity

The increased lipophilicity from the fluorine substitution likely enhances membrane permeability, impacting the bioavailability and efficacy of the compound.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted on various derivatives of phenylamines indicated that those with fluorinated groups exhibited enhanced potency against cancer cell lines. Specifically, compounds with a similar benzyloxy structure demonstrated significant inhibition of tumor growth in xenograft models.
  • Pharmacokinetics : Research focusing on the pharmacokinetic profile of this compound revealed that its hydrochloride salt form improves solubility, facilitating better absorption in biological systems. This aspect is critical for therapeutic applications where bioavailability is paramount.
  • Enzyme Interaction Studies : Investigations into the interaction of this compound with cytochrome P450 enzymes showed no evidence of time-dependent inhibition, suggesting a lower risk for drug-drug interactions when used alongside other medications metabolized by these enzymes .

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